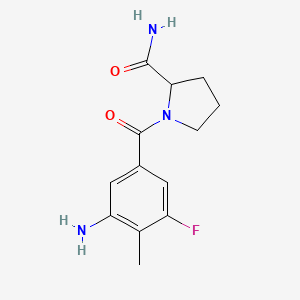![molecular formula C9H15BrN2S B7575445 N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, also known as BTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTD is a member of the family of diamine compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to exhibit antiviral and antibacterial properties. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has also been shown to inhibit the proliferation of endothelial cells, which play a critical role in angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its high potency and selectivity for cancer cells. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one limitation of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine. One area of focus is on the development of new cancer treatments based on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine and other diamine compounds. Another area of research is on the potential applications of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine in the treatment of viral and bacterial infections. Finally, there is a need for further studies on the safety and toxicity of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, particularly in vivo, in order to determine its potential for clinical use.
Synthesemethoden
The synthesis of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine involves the reaction of 4-bromothiophen-2-ylmethylamine with 1,4-dibromobutane in the presence of a base. The resulting product is then purified using column chromatography. The yield of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is typically high, with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit potent antitumor activity in vitro and in vivo, and has been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2S/c10-8-5-9(13-7-8)6-12-4-2-1-3-11/h5,7,12H,1-4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQVRZODMXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
